2-methoxy-4-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide
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Overview
Description
2-methoxy-4-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core with multiple substituents, including methoxy, methyl, oxolan-2-ylmethyl, and propan-2-yl groups. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable aromatic compound to introduce the sulfonamide group.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-methoxy-4-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 2-methoxy-4-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
- 5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
Uniqueness
2-methoxy-4-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-methoxy-4-methyl-N-(oxolan-2-ylmethyl)-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-11(2)14-9-16(15(20-4)8-12(14)3)22(18,19)17-10-13-6-5-7-21-13/h8-9,11,13,17H,5-7,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGWKDMXQNAKEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2CCCO2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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